molecular formula C9H18ClNO B2872872 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride CAS No. 2241128-47-0

6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride

Cat. No.: B2872872
CAS No.: 2241128-47-0
M. Wt: 191.7
InChI Key: JCMLDVUMVYRRST-UHFFFAOYSA-N
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Description

6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is a bicyclic compound featuring a spiro[3.4]octane core with an aminomethyl substituent at position 6 and a hydroxyl group at position 5, protonated as a hydrochloride salt. This structure is synthesized via strategies involving cycloaddition reactions, such as the annulation of α-aminomethyl esters with isocyanates, followed by reduction of masked amino groups (e.g., cyano) to yield the aminomethyl functionality . The spiro architecture and polar functional groups (amine, hydroxyl) confer unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications. Its CAS registry number is 2241128-47-0, with additional identifiers like EN300-26865450 .

Properties

IUPAC Name

7-(aminomethyl)spiro[3.4]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMLDVUMVYRRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(C2O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired spirocyclic structure. The hydrochloride salt is then formed by treating the amine product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Substituents: The target compound’s spiro[3.4]octane core distinguishes it from larger spiro[3.5]nonane derivatives (e.g., EN300-26865450). Smaller ring systems may enhance conformational rigidity and metabolic stability .

Biological Activity

6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride, with the CAS number 2241128-47-0, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and implications in medicinal chemistry, particularly focusing on its interactions with biological targets.

Structural Overview

The molecular formula of this compound is C9H17NOC_9H_{17}NO. Its structure features a spirocyclic framework that is significant in medicinal chemistry due to its ability to modulate various biological pathways.

Target Receptors

Research suggests that compounds with similar structures often target:

  • Ryanodine Receptors (RyR) : These receptors are involved in calcium signaling within cells, particularly in cardiac and skeletal muscle tissues.
  • Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) : This enzyme plays a critical role in calcium homeostasis by pumping calcium ions back into the sarcoplasmic reticulum.

Biological Activity

The biological activity of this compound can be inferred from related compounds and studies:

  • Calcium Modulation : Similar compounds have been shown to stabilize RyR2, reducing abnormal calcium leakage and preventing arrhythmias in cardiac tissues.
  • Neurotransmitter Interaction : The aminomethyl group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Pharmacological Studies

While specific studies on this compound are scarce, the following table summarizes findings from related compounds that may provide insights into its biological potential:

CompoundBiological ActivityReference
JTV 519 (related spiro compound)Partial agonist at RyR; reduces Ca²⁺ leak
Mannich basesAnticancer and cytotoxic effects; varied activity against different cancer cell lines
Spiro-flavonoidsAnti-inflammatory and anticancer activities

Case Studies

  • Cardiac Function Studies : In vitro studies involving spirocyclic compounds similar to this compound have demonstrated their ability to modulate calcium signaling pathways, which is vital for maintaining normal cardiac function.
  • Cytotoxicity Assays : Research has indicated that structurally similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

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